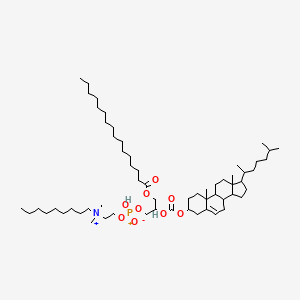

1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]-3-hexadecanoyloxypropoxy]-hydroxy-oxidophosphaniumyl]oxyethyl-dimethyl-nonylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H110NO9P/c1-10-12-14-16-18-19-20-21-22-23-24-26-28-33-57(62)66-46-52(47-68-71(64,65)67-44-43-61(8,9)42-29-27-25-17-15-13-11-2)70-58(63)69-51-38-40-59(6)50(45-51)34-35-53-55-37-36-54(49(5)32-30-31-48(3)4)60(55,7)41-39-56(53)59/h34,48-49,51-56H,10-33,35-47H2,1-9H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFZKNKDYHPINO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H111NO9P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine for Advanced Drug Delivery

Abstract

1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine is a novel, sterol-modified phospholipid engineered for advanced drug delivery applications. Its unique chimeric structure, which covalently links a cholesterol moiety to a phospholipid backbone via a carbonate linker, offers distinct advantages in the formulation of lipid nanoparticles (LNPs). This guide provides a comprehensive technical overview of this lipid, detailing its chemical properties, the scientific rationale for its design, and its role in enhancing the stability and intracellular delivery of therapeutic payloads such as mRNA and siRNA. We present detailed, field-tested protocols for LNP formulation and characterization, underpinned by a mechanistic exploration of how its structure facilitates critical delivery steps, including endosomal escape. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced lipid chemistry for next-generation therapeutics.

Chemical and Physicochemical Properties

Structure and Nomenclature

This compound, hereafter referred to as PCC-Lipid, is a synthetic, zwitterionic phospholipid. Its structure is characterized by three key components attached to a stereospecifically defined glycerol backbone:

-

sn-1 Position: A saturated 16-carbon acyl chain derived from palmitic acid.

-

sn-2 Position: A cholesterol molecule connected via a carbonate (-O-C(O)-O-) functional group.

-

sn-3 Position: A standard phosphocholine headgroup.

This design results in a hybrid lipid that merges the bilayer-forming properties of a phospholipid with the membrane-stabilizing functions of cholesterol.[1][2] An analogous structure, 1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, which utilizes a succinate linker, has been studied for its ability to improve vesicle stability by organizing phospholipid chains and reducing bilayer permeability.[1]

Key Physicochemical Data

Quantitative data for this specific novel lipid is not broadly published. However, based on its constituent parts (a C16:0 chain, cholesterol, and a phosphocholine headgroup), its properties can be reliably inferred and are summarized below for theoretical and practical application.

| Property | Predicted Value / Characteristic | Significance in LNP Formulation |

| Molecular Weight | ~1030 g/mol | Essential for calculating molar ratios in lipid formulations. |

| Headgroup | Phosphocholine (Zwitterionic) | Confers a neutral surface charge at physiological pH, minimizing non-specific interactions with blood components and enhancing circulation time.[3] |

| Acyl Chains | sn-1: Palmitoyl (C16:0) sn-2: Cholesterylcarbonate | The saturated palmitoyl chain contributes to a more ordered, rigid lipid bilayer. The bulky cholesteryl group at sn-2 profoundly influences membrane fluidity and packing.[4] |

| Phase Transition Temp (Tm) | High (Predicted >50°C) | The high percentage of saturated and sterol components leads to a high Tm, resulting in rigid, stable nanoparticles at physiological temperature (37°C). |

| Critical Quality Attributes | Sterol-modified phospholipid | Acts to maintain the stability of the membrane bilayer structure and enhance the delivery of encapsulated compounds.[5] |

The Rationale Behind the Hybrid Structure: A Mechanistic Insight

The decision to covalently link cholesterol to a phospholipid backbone is a strategic design choice aimed at overcoming key barriers in drug delivery. Standard LNP formulations are typically composed of four lipid components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a phospholipid (like DSPC) for structural integrity, cholesterol for stability, and a PEGylated lipid to prolong circulation.[6][7] PCC-Lipid functions as a "2-in-1" structural lipid, combining the roles of the helper phospholipid and cholesterol.

The primary advantages of this hybrid structure are:

-

Enhanced Structural Integrity: By locking cholesterol into the bilayer at the sn-2 position, it prevents phase separation and cholesterol domain formation, leading to more homogenous and stable nanoparticles.[1][8]

-

Modulation of Endosomal Escape: The carbonate linker is the most innovative feature. Carbonate esters are known to be susceptible to hydrolysis under acidic conditions. As the LNP is trafficked into the acidic environment of the endosome (pH 5.0-6.5), the linker can be cleaved. This cleavage would release cholesterol and a lysophospholipid, potentially destabilizing the LNP and endosomal membranes, thereby facilitating the release of the therapeutic payload into the cytoplasm.[9][10] This pH-sensitive behavior is a critical mechanism for overcoming the endosomal escape barrier, a major bottleneck in nucleic acid delivery.[11][12]

Diagram: Proposed Mechanism of pH-Mediated Endosomal Escape

Below is a diagram illustrating the proposed mechanism by which PCC-Lipid facilitates payload release within the endosome.

Caption: Workflow of PCC-Lipid's proposed pH-sensitive action for endosomal escape.

Experimental Protocols

The following protocols provide a self-validating system for the formulation and characterization of LNPs incorporating PCC-Lipid. These methods are standard in the field and ensure robust, reproducible results.[13]

Protocol 1: Formulation of PCC-Lipid Containing LNPs via Microfluidic Mixing

This protocol describes the rapid and controlled formulation of LNPs using a microfluidic device, which ensures uniform particle size and high encapsulation efficiency.[14]

Materials:

-

Ionizable Lipid (e.g., DLin-MC3-DMA) in ethanol

-

PCC-Lipid in ethanol

-

PEG-Lipid (e.g., DSPE-PEG2000) in ethanol

-

mRNA or siRNA payload in an aqueous, low pH buffer (e.g., 25 mM citrate buffer, pH 4.0)[14]

-

Microfluidic mixing system (e.g., NanoAssemblr Ignite)

-

Ethanol (RNase-free)

-

Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

-

Prepare Lipid-Ethanol Phase:

-

In an RNase-free microfuge tube, combine the ionizable lipid, PCC-Lipid, and PEG-lipid stock solutions in ethanol.

-

A typical molar ratio would be 50:48.5:1.5 (Ionizable:PCC-Lipid:PEG-Lipid). The PCC-Lipid here replaces both the standard helper phospholipid and cholesterol.

-

Vortex briefly to ensure a homogenous mixture.

-

-

Prepare Aqueous-Payload Phase:

-

Dissolve the nucleic acid payload in the pH 4.0 citrate buffer to the desired concentration. The low pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged nucleic acid.[15]

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the aqueous-payload solution into another.

-

Set the microfluidic system to a total flow rate of 12 mL/min with a flow rate ratio of 3:1 (Aqueous:Ethanol).

-

Initiate mixing. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids around the payload, forming LNPs.[14]

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is in a hydro-alcoholic buffer. This must be exchanged for a physiologically compatible buffer.

-

Transfer the LNP solution to a pre-wetted dialysis cassette.

-

Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes. This removes the ethanol and raises the pH, resulting in a near-neutral surface charge.

-

-

Sterilization and Storage:

-

Recover the LNP solution from the dialysis cassette.

-

Sterilize by passing through a 0.22 µm syringe filter.

-

Store at 4°C. For long-term storage, aliquots can be stored at -80°C.

-

Diagram: LNP Formulation Workflow

Caption: Experimental workflow for the formulation of lipid nanoparticles.

Protocol 2: Characterization of LNP Size and Zeta Potential

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are essential techniques to confirm the physical properties of the formulated LNPs, which are critical quality attributes (CQAs) that influence biodistribution and efficacy.[3][16][17]

Materials:

-

Formulated LNP solution

-

DLS/ELS instrument (e.g., Malvern Zetasizer)[17]

-

Low-volume disposable cuvettes

Procedure - Size & Polydispersity Index (PDI):

-

Dilute the LNP sample (~1:50) in PBS pH 7.4 to achieve a suitable particle count rate.

-

Transfer the diluted sample to a cuvette and place it in the DLS instrument.

-

Equilibrate the sample at 25°C for 2 minutes.

-

Perform the measurement. The instrument will report the Z-average diameter (hydrodynamic size) and the PDI.

-

Acceptance Criteria: A Z-average diameter between 80-150 nm and a PDI < 0.2 are typically desired for systemic delivery applications.[3]

Procedure - Zeta Potential:

-

Dilute the LNP sample (~1:50) in deionized water or a very low molarity buffer to ensure proper measurement.

-

Inject the sample into a folded capillary cell, ensuring no bubbles are present.

-

Place the cell in the ELS instrument.

-

Equilibrate the sample at 25°C for 2 minutes.

-

Perform the measurement. The instrument measures the electrophoretic mobility and calculates the zeta potential.

-

Acceptance Criteria: A near-neutral zeta potential (-10 mV to +10 mV) at physiological pH is desirable to reduce non-specific uptake and prolong circulation.[16]

Protocol 3: Assessment of mRNA Encapsulation Efficiency

The Quant-iT RiboGreen assay is a sensitive fluorescence-based method used to determine the amount of nucleic acid that is successfully encapsulated within the LNPs.[18][19][20]

Materials:

-

Quant-iT RiboGreen Reagent

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v solution) or a suitable alternative like Tween 20.[21]

-

LNP sample

-

mRNA standard of known concentration

-

Black, opaque 96-well plate

-

Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

-

Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent 1:100 in TE buffer immediately before use. Protect from light.

-

Prepare Standard Curve: Create a series of mRNA standards (e.g., 2 µg/mL down to 0.05 µg/mL) by serially diluting the known mRNA stock in TE buffer.

-

Sample Preparation (in triplicate):

-

Total RNA (Lysed LNPs): In a well, mix 10 µL of your LNP formulation with 80 µL of TE buffer and 10 µL of 2% Triton X-100. The detergent will disrupt the LNPs, releasing all encapsulated mRNA.[20]

-

Surface RNA (Intact LNPs): In a separate well, mix 10 µL of your LNP formulation with 90 µL of TE buffer (no detergent).

-

-

Assay Execution:

-

Add 100 µL of the diluted RiboGreen working solution to all standard and sample wells.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Read the fluorescence on the plate reader.

-

-

Calculation:

-

Generate a linear regression from the standard curve (Fluorescence vs. RNA concentration).

-

Use the equation of the line to calculate the RNA concentration in the "Total RNA" and "Surface RNA" samples.

-

Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total RNA - Surface RNA) / Total RNA] x 100

-

-

Acceptance Criteria: An EE of >90% is generally considered excellent for LNP formulations.

Conclusion and Future Perspectives

This compound represents a significant step forward in the rational design of lipids for drug delivery. By combining the stabilizing properties of cholesterol with the bilayer-forming capacity of a phospholipid, and introducing a pH-sensitive linker, this molecule offers a multi-functional solution to enhance LNP stability and promote efficient intracellular payload release. The protocols detailed herein provide a robust framework for researchers to formulate and validate LNPs using this advanced lipid, paving the way for the development of safer and more effective nucleic acid therapeutics. Future work should focus on the in vivo characterization of PCC-Lipid-containing LNPs to confirm their biodistribution, efficacy, and safety profiles, further validating the mechanistic principles outlined in this guide.

References

- 1. 1-palMitoyl-2-cholesterylheMisuccinoyl-sn-glycero-3-phosphocholine | 155401-40-4 [chemicalbook.com]

- 2. Lipids for Drug Delivery - ADC Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Vitaceae [vitaceae.org]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid-degradable lipid nanoparticles enhance the delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy [mdpi.com]

- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. biomol.com [biomol.com]

- 16. barnett-technical.com [barnett-technical.com]

- 17. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]

- 18. abpbio.com [abpbio.com]

- 19. waters.com [waters.com]

- 20. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 21. orbit.dtu.dk [orbit.dtu.dk]

An In-Depth Technical Guide to 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine: Structure, Synthesis, and Application in Advanced Drug Delivery

This guide provides a comprehensive technical overview of 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine, a sterol-modified phospholipid designed to enhance the stability and performance of liposomal drug delivery systems. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's unique structure, a detailed synthesis protocol, and its functional advantages over conventional liposome formulations.

Introduction: The Challenge of Liposome Stability and the Emergence of Sterol-Modified Phospholipids

Liposomes are at the forefront of advanced drug delivery, offering the ability to encapsulate both hydrophilic and hydrophobic therapeutic agents, improve drug solubility, and modify pharmacokinetic profiles. However, a significant hurdle in the clinical translation of conventional liposomes is their inherent instability in biological environments. The exchange of lipids, particularly cholesterol, between the liposomal bilayer and circulating lipoproteins or cell membranes can lead to premature drug leakage and reduced therapeutic efficacy.

To address this critical challenge, a new class of lipids has been engineered: sterol-modified phospholipids. By covalently tethering a cholesterol moiety to the glycerophospholipid backbone, these molecules effectively lock the stabilizing sterol within the bilayer, dramatically reducing its exchange rate and enhancing the overall stability of the liposome. 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine is a prime example of such a molecule, offering a robust solution for the development of next-generation, highly stable liposomal therapeutics. This guide will explore the chemical intricacies and practical applications of this innovative lipid.

Molecular Structure and Physicochemical Properties

1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine is an amphipathic molecule with a distinct architecture that dictates its function. It is composed of a glycerol backbone, a phosphocholine headgroup, a palmitoyl acyl chain at the sn-1 position, and a cholesterylcarbonyl group at the sn-2 position.

-

Glycerol Backbone: The three-carbon glycerol molecule serves as the structural scaffold.

-

Phosphocholine Headgroup: This hydrophilic headgroup is responsible for the lipid's solubility in aqueous environments and its ability to form the outer surface of the liposomal bilayer.

-

sn-1 Palmitoyl Chain: A saturated 16-carbon fatty acid chain that contributes to the hydrophobic core of the lipid bilayer.

-

sn-2 Cholesterylcarbonyl Group: This is the key modification. The cholesterol molecule is linked to the glycerol backbone via a carbonate linkage. This rigid, bulky sterol group intercalates between the phospholipid acyl chains, imparting the well-documented membrane-condensing and stabilizing effects of free cholesterol.

The covalent attachment of cholesterol at the sn-2 position is the critical design feature. Unlike free cholesterol, which can desorb from the bilayer, this tethered cholesterol is an integral part of the phospholipid molecule, ensuring its retention within the liposome structure.

| Property | Value | Source |

| Molecular Formula | C60H111NO9P+ | (1) |

| Molecular Weight | 1021.5 g/mol | (1) |

| CAS Number | 1085528-78-4 | (1) |

| Physical State | Solid | |

| Solubility | Soluble in chloroform and methanol |

Diagram of the Molecular Structure:

Caption: Molecular components of 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine.

Synthesis Protocol

The synthesis of 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a robust and validated method.

Materials and Reagents

-

1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)

-

Cholesteryl chloroformate

-

Anhydrous Chloroform

-

Anhydrous Pyridine

-

Triethylamine (TEA)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Iodine chamber for TLC visualization

Step-by-Step Synthesis Procedure

Step 1: Dissolution of Starting Materials

-

In a round-bottom flask, dissolve 1-Palmitoyl-sn-glycero-3-phosphocholine (1 equivalent) in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, add anhydrous pyridine (2-3 equivalents) and triethylamine (1.5 equivalents) as a base and catalyst.

-

In a separate flask, dissolve cholesteryl chloroformate (1.2 equivalents) in anhydrous chloroform.

Causality Explanation: The use of anhydrous solvents and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive cholesteryl chloroformate and to avoid side reactions. Pyridine and triethylamine act as bases to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

Step 2: Acylation Reaction

-

Slowly add the cholesteryl chloroformate solution dropwise to the stirred solution of Lyso-PC at room temperature.

-

Allow the reaction to proceed for 12-24 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality Explanation: The hydroxyl group at the sn-2 position of the Lyso-PC acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cholesteryl chloroformate. This results in the formation of the carbonate linkage and the elimination of a chloride ion. A slow, dropwise addition helps to control the reaction rate and minimize the formation of byproducts.

Step 3: Quenching and Work-up

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a small amount of water.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove pyridine and triethylamine) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography.

-

Use a solvent gradient of chloroform and methanol to elute the product. The exact gradient will depend on the specific reaction and should be optimized using TLC.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine as a white solid.

Causality Explanation: Column chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and any impurities formed during the reaction, ensuring a high-purity final product suitable for formulation studies.

Characterization

The structure and purity of the synthesized lipid should be confirmed by:

-

¹H and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of all expected chemical groups and the formation of the carbonate linkage.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine.

Mechanism of Action: Enhanced Membrane Stability

The primary advantage of incorporating 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine into liposomes is the significant enhancement of membrane stability. This is achieved through the following mechanisms:

-

Reduced Cholesterol Exchange: The covalent tethering of cholesterol to the phospholipid backbone drastically reduces its ability to desorb from the liposomal bilayer and exchange with other lipid structures in the surrounding environment, such as lipoproteins. This is the most critical factor contributing to the enhanced stability of these liposomes in biological fluids.

-

Membrane Condensing Effect: The tethered cholesterol molecule retains its ability to order the acyl chains of neighboring phospholipids, reducing the free volume between them. This "condensing effect" decreases the permeability of the bilayer to encapsulated drugs, preventing premature leakage.

-

Increased Bilayer Rigidity: The presence of the rigid sterol nucleus within the bilayer increases its mechanical strength and reduces its deformability, making the liposomes more resistant to physical stresses.

Comparative Stability Data:

| Liposome Formulation | Drug Leakage in 50% Serum (24h) | Reference |

| Conventional Liposomes (DPPC/Cholesterol) | 40-60% | (2) |

| Sterol-Modified Liposomes (with covalently linked cholesterol) | < 10% | (2) |

| Membrane Property | Conventional Liposomes (with free cholesterol) | Sterol-Modified Liposomes | Reference |

| Cholesterol Exchange Half-life | Minutes to hours | Days | (3) |

| Permeability to Small Molecules | Higher | Lower | (4) |

Experimental Protocols: Preparation and Characterization of Sterol-Modified Liposomes

The following protocols describe the preparation of liposomes incorporating 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine and their subsequent characterization.

Liposome Preparation by Thin-Film Hydration and Extrusion

-

Lipid Film Formation: Dissolve 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine and any other desired lipids (e.g., helper lipids like DSPC, or PEGylated lipids for stealth properties) in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration should be performed above the phase transition temperature of the lipids with gentle agitation. This will form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be repeated for an odd number of passes (e.g., 11 or 21) to ensure a narrow size distribution.

-

Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Liposome Preparation Workflow:

Caption: Workflow for the preparation of sterol-modified liposomes.

Liposome Characterization

-

Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS) to assess the average particle size, polydispersity index (PDI), and surface charge.

-

Encapsulation Efficiency: Quantified by separating the encapsulated drug from the unencapsulated drug and measuring the drug concentration in each fraction using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

In Vitro Drug Release: The rate of drug release from the liposomes is measured over time in a relevant biological medium (e.g., PBS with 50% fetal bovine serum) at 37°C.

-

Stability Studies: The stability of the liposomes is assessed by monitoring changes in particle size, PDI, and drug leakage over time under different storage conditions.

Conclusion and Future Perspectives

1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine represents a significant advancement in lipid technology for drug delivery. By covalently linking cholesterol to the phospholipid backbone, this molecule overcomes the critical limitation of cholesterol exchange that plagues conventional liposomes, leading to markedly improved stability and drug retention in biological fluids. The synthetic route is well-defined, and the resulting liposomes can be prepared and characterized using standard laboratory techniques.

For researchers and drug development professionals, the use of such sterol-modified phospholipids offers a promising avenue for creating more robust and effective nanomedicines. Future research will likely focus on exploring different linker chemistries to fine-tune the properties of these lipids and on evaluating their in vivo performance in various disease models. The enhanced stability offered by these molecules is expected to translate into improved therapeutic outcomes, making them a valuable tool in the development of next-generation drug delivery systems.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Sterol-modified phospholipids: cholesterol and phospholipid chimeras with improved biomembrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine

An In-depth Technical Guide to the Synthesis of 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Phospholipids and Sterols for Advanced Delivery Systems

In the landscape of drug delivery and biomaterials, the design of novel lipid architectures is paramount for enhancing stability, bioavailability, and cellular interaction. 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine represents a sophisticated class of sterol-modified phospholipids. This molecule uniquely combines the amphipathic nature of a common phospholipid, lysophosphatidylcholine, with the rigid, membrane-stabilizing properties of cholesterol, linked via a carbonate bond. The resulting structure is instrumental in forming robust liposomal bilayers, improving the encapsulation and delivery of therapeutic compounds.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable lipid, detailing not only the protocol but the fundamental chemistry that ensures a successful and reproducible outcome.

Part 1: Synthetic Strategy and Core Principles

The synthesis of the target molecule is achieved through a targeted acylation of a lysophospholipid at its free sn-2 hydroxyl group. Our strategy hinges on the coupling of two key precursors:

-

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso PC): The phospholipid backbone providing the polar headgroup and the sn-1 acyl chain.[3]

-

Cholesteryl Chloroformate: The activated cholesterol derivative that will be installed at the sn-2 position.[4][5]

The core of this synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group on the Lyso PC acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cholesteryl chloroformate.[4] To achieve high yield and specificity under mild conditions, this reaction is catalyzed by 4-Dimethylaminopyridine (DMAP), a highly efficient acylation catalyst.[6][7][8]

Caption: Overall synthetic scheme for the target phospholipid.

Part 2: Reagents and Materials

Successful synthesis requires high-purity reagents and strictly anhydrous conditions, as cholesteryl chloroformate is sensitive to moisture.[5]

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC | 17364-16-8 | 495.63 | White solid; hygroscopic. Store under argon at -20°C. |

| Cholesteryl Chloroformate | 7144-08-3 | 449.11 | White solid; moisture-sensitive.[9][10] Reacts with nucleophiles. |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | White crystalline solid; highly effective nucleophilic catalyst.[7] Highly toxic and readily absorbed through the skin.[7] |

| Triethylamine (TEA), ≥99.5% | 121-44-8 | 101.19 | Liquid; used as a non-nucleophilic base to scavenge HCl. Must be distilled from CaH₂. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Primary reaction solvent. Must be dried over molecular sieves or distilled. |

Part 3: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen.

Step 1: Reagent Preparation and Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1.0 eq, e.g., 496 mg, 1.0 mmol) in anhydrous dichloromethane (40 mL).

-

Stir the mixture under an inert atmosphere (argon) until the lysophospholipid is fully dissolved. This may require gentle warming. Cool the solution to room temperature.

-

Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 12 mg, 0.1 mmol) and anhydrous triethylamine (TEA) (1.5 eq, 209 µL, 1.5 mmol) to the flask via syringe. Stir for 5 minutes.

Step 2: Coupling Reaction

-

In a separate, dry vial, dissolve cholesteryl chloroformate (1.2 eq, 539 mg, 1.2 mmol) in anhydrous dichloromethane (10 mL).

-

Using a syringe pump for controlled addition, add the cholesteryl chloroformate solution to the stirring lysophospholipid solution over a period of 30 minutes at room temperature. The slow addition is crucial to prevent side reactions.

-

Allow the reaction to stir at room temperature for 12-18 hours.

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: A mixture of Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v) is a good starting point.

-

Visualization: Stain the TLC plate with a molybdenum blue spray reagent for phosphorus-containing compounds or by charring with a phosphomolybdic acid solution. The product spot should appear at a higher Rf value than the starting lysophospholipid. The reaction is complete when the starting Lyso PC spot is no longer visible.

Step 4: Workup and Purification

-

Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 0.1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). This removes the TEA hydrochloride salt and excess DMAP.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a waxy solid. Purify this residue using silica gel column chromatography.

-

Column Preparation: Pack a silica gel column using a chloroform-based solvent system.

-

Elution: Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform). The product will elute as the polarity of the mobile phase is increased. Collect fractions and analyze by TLC to pool the pure product.

-

Evaporate the solvent from the pure fractions to yield 1-Palmitoyl-2-cholesterylcarbonyl-sn-glycero-3-phosphocholine as a white, waxy solid.

Caption: Step-by-step experimental workflow for synthesis and purification.

Part 4: Mechanistic Insights - The Role of DMAP

Standard acylation of sterically hindered alcohols can be slow. DMAP dramatically accelerates this reaction by acting as a potent nucleophilic catalyst.[11][12]

-

Activation: DMAP, being more nucleophilic than the alcohol, rapidly attacks the cholesteryl chloroformate. This displaces the chloride ion and forms a highly reactive N-cholesterylcarbonyl-dimethylaminopyridinium intermediate.[11]

-

Acyl Transfer: This pyridinium intermediate is a significantly more potent acylating agent than the original chloroformate. The sn-2 hydroxyl group of the lysophospholipid can now efficiently attack the activated carbonyl carbon.

-

Catalyst Regeneration: The acyl group is transferred to the lysophospholipid, forming the final product and regenerating the DMAP catalyst. The HCl byproduct is neutralized by triethylamine, a non-nucleophilic base, preventing it from interfering with the reaction.[12]

Caption: The catalytic cycle of DMAP in the acylation reaction.

Part 5: Analytical Characterization

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.

-

¹H NMR (in CDCl₃/CD₃OD): Look for characteristic signals corresponding to the palmitoyl chain (terminal CH₃ ~0.9 ppm, CH₂ chain ~1.2-1.6 ppm), the cholesterol moiety (numerous signals in the 0.6-2.5 ppm range, including characteristic methyl singlets), the glycerol backbone, and the phosphocholine headgroup (N(CH₃)₃ singlet ~3.4 ppm).

-

³¹P NMR: A single peak should be observed in the region typical for phosphocholine, confirming the integrity of the headgroup.

-

Mass Spectrometry (LC-MS/ESI-MS): This is the definitive technique for confirming the molecular weight.[13][14][15] The analysis should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the target molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to assess the final purity of the compound.[16][17]

Part 6: Safety and Handling

-

Cholesteryl Chloroformate: This reagent is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

4-Dimethylaminopyridine (DMAP): DMAP is highly toxic and can be readily absorbed through the skin.[7] Always handle with extreme caution in a fume hood using double gloves.

-

Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and has a strong odor. All handling of solvents should be performed in a well-ventilated fume hood.

References

- 1. 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine | Vitaceae [vitaceae.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]

- 5. CAS 7144-08-3: Cholesteryl chloroformate | CymitQuimica [cymitquimica.com]

- 6. Application of Efficient Catalyst DMAP [en.highfine.com]

- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 8. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent_Chemicalbook [chemicalbook.com]

- 9. Cholesterol chloroformate | 7144-08-3 | FC14186 [biosynth.com]

- 10. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 15. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advanced Techniques for Phospholipid Analysis [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Cholesteryl-Modified Phosphocholine

Introduction: Bridging Sterol and Phospholipid Chemistries for Advanced Applications

Cholesteryl-modified phosphocholine is a unique hybrid lipid molecule that combines the rigid, hydrophobic sterol nucleus of cholesterol with the zwitterionic, hydrophilic phosphocholine headgroup.[] This amphiphilic structure creates a molecule that bridges the chemical and physical characteristics of both sterols and phospholipids, leading to distinct and advantageous properties when incorporated into lipid assemblies.[] In the realm of drug delivery and biomaterials, these molecules are of significant interest for their ability to form stable, well-defined nanostructures such as liposomes and micelles.[2][3][4] The incorporation of the cholesteryl moiety into a phosphocholine lipid enhances membrane stability, modulates fluidity, and can influence interactions with biological membranes, making it a valuable component in the design of sophisticated nanomedicines.[2][5][6] This guide provides an in-depth exploration of the synthesis, self-assembly, and detailed physicochemical characterization of cholesteryl-modified phosphocholine, offering researchers and drug development professionals a comprehensive understanding of this versatile biomaterial.

Molecular Structure and Synthesis Overview

The fundamental structure of cholesteryl-modified phosphocholine features the cholesterol molecule covalently linked to a phosphocholine headgroup. This is typically achieved through an ester or ether linkage to the 3β-hydroxyl group of the cholesterol. The synthesis of such conjugates is a critical step that dictates the purity and final properties of the material.

Conceptual Synthesis Pathway

While various specific synthetic routes exist, a common conceptual pathway involves the activation of the phosphocholine headgroup and its subsequent reaction with cholesterol. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Caption: Conceptual workflow for the synthesis of cholesteryl-modified phosphocholine.

Self-Assembly into Nanostructures

The amphiphilic nature of cholesteryl-modified phosphocholine drives its self-assembly in aqueous environments into various ordered structures, most notably liposomes.[4] These self-assembled vesicles are composed of one or more lipid bilayers enclosing an aqueous core, making them excellent candidates for encapsulating both hydrophilic and hydrophobic drugs.[7][8][9]

The process of liposome formation is a classic example of molecular self-assembly, driven by the hydrophobic effect.[4] When dispersed in water, the hydrophobic cholesterol tails aggregate to minimize their contact with water, while the hydrophilic phosphocholine headgroups orient towards the aqueous phase, resulting in the formation of a bilayer that can close upon itself to form a spherical liposome.

Caption: Self-assembly of cholesteryl-modified phosphocholine into a liposome.

Physicochemical Characterization of Cholesteryl-Phosphocholine Assemblies

A thorough physicochemical characterization is paramount to ensuring the quality, stability, and efficacy of liposomal formulations for drug delivery. A suite of analytical techniques is employed to probe the various properties of these nanoparticles.

Particle Size and Size Distribution

The size and polydispersity of liposomes are critical parameters that influence their in vivo fate, including circulation time and tumor penetration.[10]

Experimental Protocol: Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector at a fixed angle (e.g., 90° or 173°).

-

Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[11][12]

-

Data Analysis: The Stokes-Einstein equation is used to correlate the diffusion coefficient of the particles to their hydrodynamic diameter.[12] The polydispersity index (PDI) is also calculated to assess the broadness of the size distribution.

| Property | Typical Range | Significance |

| Hydrodynamic Diameter | 50 - 200 nm | Affects circulation half-life and biodistribution. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous population. |

Morphology and Lamellarity

Visualizing the shape and internal structure of liposomes confirms their formation and provides insights into their lamellarity (the number of bilayers).

Experimental Protocol: Transmission Electron Microscopy (TEM)

-

Sample Preparation:

-

Negative Staining: A drop of the liposome suspension is placed on a TEM grid, excess liquid is wicked away, and a drop of a heavy metal salt stain (e.g., uranyl acetate) is added. The stain outlines the liposomes, making them visible against a dark background.[8][13]

-

Cryo-TEM: A thin film of the liposome suspension is rapidly frozen in liquid ethane to create a vitrified ice layer.[7][13] This method preserves the native structure of the liposomes.[7][13]

-

-

Imaging: The prepared grid is imaged in a transmission electron microscope.

-

Analysis: The resulting micrographs provide direct visualization of the liposomes' size, shape, and lamellarity.[14]

Membrane Phase Behavior and Stability

The thermal properties of the lipid bilayer, particularly the gel-to-liquid crystalline phase transition temperature (Tm), are crucial for liposome stability and drug release characteristics.[15] The inclusion of cholesterol is known to modulate these properties.[6][16]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, precise amount of the liposome suspension is hermetically sealed in an aluminum pan. An identical pan containing the buffer is used as a reference.

-

Thermal Scan: The sample and reference pans are heated at a constant rate over a defined temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[17] An endothermic peak is observed at the Tm, corresponding to the heat absorbed by the lipids during the phase transition.

-

Data Analysis: The peak temperature provides the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

| Parameter | Description | Impact of Cholesterol |

| Tm (°C) | Gel-to-liquid crystalline phase transition temperature. | Broadens or eliminates the sharp phase transition. |

| ΔH (kcal/mol) | Enthalpy of the phase transition. | Decreases the enthalpy of the transition. |

Molecular Interactions and Membrane Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the molecular-level structure and dynamics of lipid bilayers.[18] It can provide detailed information on the orientation and mobility of the cholesteryl and phosphocholine moieties within the membrane.[19][20]

Experimental Protocol: Solid-State NMR Spectroscopy

-

Sample Preparation: Liposomes are often prepared as multilamellar vesicles (MLVs) for NMR analysis to increase the signal-to-noise ratio. Specific isotopes (e.g., ²H, ¹³C, ³¹P) can be incorporated into the lipid molecules for selective observation.

-

Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting NMR spectrum provides information about the chemical environment and dynamics of the labeled nuclei.

-

Data Analysis: Analysis of the spectral lineshapes and relaxation times can reveal details about lipid chain ordering, headgroup orientation, and the effects of cholesterol on membrane fluidity.[21] ²H NMR, in particular, is used to determine the segmental order parameter (SCD), which quantifies the motional freedom of the acyl chains.[21]

References

- 2. Making sure you're not a bot! [tib.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Liposome Self-assembly - Creative Biolabs [creative-biolabs.com]

- 5. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualization of Liposomes by Transmission Electron Microscopy (TEM) [lipsobio.com]

- 8. Ultrastructural Characterization of Liposomes Using Transmission Electron Microscope | Scientific.Net [scientific.net]

- 9. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 10. scispace.com [scispace.com]

- 11. news-medical.net [news-medical.net]

- 12. usp.org [usp.org]

- 13. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ucm.es [ucm.es]

- 18. Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05466F [pubs.rsc.org]

- 20. 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (PCCPC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (PCCPC), a prominent oxidized phospholipid species. It details the molecule's nomenclature, chemical properties, and profound biological significance, particularly its role in pathological processes such as atherosclerosis and cancer. The guide offers in-depth, field-proven methodologies for the extraction, detection, and quantification of PCCPC using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By synthesizing technical protocols with mechanistic insights, this document serves as an essential resource for professionals engaged in lipidomics, biomarker discovery, and therapeutic development.

Section 1: Nomenclature and Chemical Identity

The accurate identification of lipid species is paramount for reproducible and reliable research. The molecule frequently abbreviated as PCCPC is a specific type of oxidized glycerophospholipid.

Full Chemical Name: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine[1][2]

This name delineates its core structure:

-

1-palmitoyl: A palmitic acid (16:0) chain is esterified at the sn-1 position of the glycerol backbone.

-

2-(5-oxovaleroyl): A 5-oxovaleroyl group, which is a truncated and oxidized fatty acid chain containing an aldehyde, is esterified at the sn-2 position.

-

sn-glycero-3-phosphocholine: The glycerol backbone has a phosphocholine headgroup attached at the sn-3 position, classifying it as a phosphatidylcholine (PC).

Common Synonyms and Abbreviations: Due to the complexity of lipid nomenclature, several synonyms are used interchangeably in the literature and commercial sources. Understanding these is critical for comprehensive literature searches and material sourcing.

| Abbreviation/Synonym | Explanation | Source |

| POVPC | Palmitoyl-Oxovaleroyl-Phosphatidylcholine. This is the most common synonym. | [3][4][5] |

| POV-PC | An alternative formatting of POVPC. | [3][4] |

| PC(16:0/5:0(CHO)) | A systematic shorthand indicating a phosphatidylcholine with a 16:0 fatty acyl chain and a 5-carbon chain with a terminal aldehyde (CHO) group. | [3][4] |

The presence of the aldehyde on the truncated sn-2 chain makes PCCPC a member of the oxidized phospholipids (OxPLs), which are known to be biologically active and implicated in various disease states.[5]

Section 2: Physicochemical Properties

A thorough understanding of PCCPC's chemical and physical properties is essential for designing experiments, from sample handling and storage to the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C29H56NO9P | [3][4] |

| Molecular Weight | 593.7 g/mol | [3] |

| Exact Mass | 593.3693 g/mol | [4] |

| Topological Polar Surface Area | 128.26 Ų | [4] |

| Hydrogen Bond Acceptors | 10 | [4] |

| Rotatable Bonds | 30 | [4] |

| logP (calculated) | 6.93 | [4] |

The amphiphilic nature of PCCPC, with its polar phosphocholine headgroup and nonpolar acyl chains, dictates its behavior in biological systems, allowing it to integrate into cell membranes and lipoproteins. Its stability is a key consideration; the aldehyde group is reactive and susceptible to further oxidation or reaction with nucleophiles like protein lysine residues. Samples containing PCCPC should be stored under inert gas at low temperatures (-20°C or -80°C) to prevent degradation.

Section 3: Biological Significance and Pathophysiological Roles

PCCPC is not merely a structural lipid; it is a potent signaling molecule and a key biomarker in several pathologies, primarily arising from the oxidation of more complex phospholipids.

Formation: PCCPC is a prominent species found in oxidatively modified low-density lipoprotein (oxLDL).[5] It is formed from the oxidation of phospholipids containing polyunsaturated fatty acids like arachidonic acid. This oxidative process truncates the fatty acid at the sn-2 position, creating the reactive 5-oxovaleroyl group.

Role in Atherosclerosis: Atherosclerosis is fundamentally a disease of lipid accumulation and chronic inflammation in the arterial wall.[6][7] PCCPC plays a direct and causative role in this process.

-

Endothelial Dysfunction: PCCPC impairs the function of endothelial cells by inhibiting endothelial nitric oxide synthase (eNOS) and inducing apoptosis (programmed cell death).[1] This compromises the integrity of the blood vessel lining, a critical initiating event in atherosclerosis.

-

Inflammation and Foam Cell Formation: As a component of oxLDL, PCCPC is recognized by scavenger receptors, such as CD36, on macrophages.[4][8] This uptake is not regulated by intracellular cholesterol levels, leading to massive lipid accumulation and the transformation of macrophages into "foam cells," a hallmark of atherosclerotic plaques.[8][9]

-

Monocyte Recruitment: PCCPC stimulates the binding of monocytes (a type of white blood cell) to endothelial cells, promoting their infiltration into the arterial wall where they differentiate into macrophages, perpetuating the inflammatory cycle.[4]

Caption: Role of PCCPC in Atherosclerosis Progression.

Role in Other Pathologies: Beyond atherosclerosis, the pro-inflammatory and pro-apoptotic activities of PCCPC are implicated in other conditions:

-

Cancer: PCCPC has been shown to induce changes related to the epithelial-mesenchymal transition (EMT), a process linked to cancer cell migration and metastasis.[2]

-

Vascular Smooth Muscle Cells: It inhibits proliferation and induces apoptosis in vascular smooth muscle cells (VSMCs), which can affect plaque stability.[5]

Section 4: Analytical Methodologies

The quantification of PCCPC in biological matrices (e.g., plasma, tissue) requires sensitive and specific analytical techniques due to its low abundance and the complexity of the lipidome. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[10]

4.1: Lipid Extraction Protocol (Bligh-Dyer Method)

This protocol is a robust, self-validating method for extracting total lipids from a plasma sample. The key is the precise ratio of solvents to create a biphasic system, separating lipids from polar metabolites.

Materials:

-

Plasma sample (e.g., 100 µL)

-

Methanol (HPLC Grade)

-

Chloroform (HPLC Grade)

-

Deionized Water

-

Internal Standard (IS): A commercially available deuterated or C13-labeled PCCPC standard is highly recommended for accurate quantification. Add at the first step.

-

Glass vials, centrifuge

Step-by-Step Methodology:

-

Sample Preparation: To a 2 mL glass vial, add 100 µL of plasma. If using, spike with the internal standard.

-

Monophasic System Creation: Add 375 µL of methanol and 125 µL of chloroform. The ratio of Chloroform:Methanol:Aqueous Sample should be 1:3:0.8. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Phase Separation Induction: Add an additional 125 µL of chloroform and 125 µL of deionized water. The final ratio is now approximately Chloroform:Methanol:Water (2:2:1.8), which induces the formation of two distinct phases.

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes. Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

-

Lipid Layer Collection: Three layers will be visible: an upper aqueous/methanol layer, a middle protein disk, and a lower chloroform layer containing the lipids. Carefully aspirate the bottom chloroform layer using a glass syringe and transfer it to a new clean vial.

-

Drying and Reconstitution: Evaporate the chloroform under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., Methanol or Acetonitrile/Isopropanol 1:1).

4.2: LC-MS/MS Analysis

Rationale: Liquid chromatography separates PCCPC from other lipid isomers and classes, while tandem mass spectrometry provides highly specific and sensitive detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Typical Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is standard for separating lipid species.[10]

-

Column: C18, e.g., 100 mm x 2.1 mm, 1.7 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate (enhances ionization).

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient runs from 30-40% B to 95-100% B over 10-15 minutes to elute lipids based on polarity.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

-

MRM Transition for PCCPC:

-

Precursor Ion (Q1): m/z 594.4 (corresponding to [M+H]+)

-

Product Ion (Q3): m/z 184.1 (the characteristic phosphocholine headgroup fragment)[3]

-

-

Validation: The presence of the precursor ion and its specific fragmentation to the product ion provides a high degree of confidence in the identification and quantification of PCCPC.

-

Caption: Analytical Workflow for PCCPC Quantification by LC-MS/MS.

Section 5: Applications in Research and Drug Development

The study of PCCPC has significant implications for human health and therapeutic innovation.

-

Biomarker Discovery: Elevated levels of PCCPC and other OxPLs in circulation are strongly associated with cardiovascular disease.[5] Quantifying PCCPC can serve as a biomarker for assessing atherosclerotic risk and monitoring disease progression.

-

Therapeutic Targeting: Given its pro-inflammatory and pro-atherogenic roles, pathways involving PCCPC are attractive targets for drug development. Strategies could include:

-

Developing agents that neutralize the reactive aldehyde of PCCPC.

-

Creating inhibitors for the scavenger receptors (e.g., CD36) that recognize PCCPC.

-

Targeting the inflammatory signaling pathways activated by PCCPC.

-

-

Preclinical Research: In laboratory settings, PCCPC is used as a tool to induce endothelial dysfunction and inflammation in cell culture and animal models, allowing researchers to study the mechanisms of atherosclerosis and test the efficacy of new therapeutic agents.[1][2]

Section 6: Conclusion

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (PCCPC/POVPC) is a critically important oxidized phospholipid. Far from being a passive byproduct of oxidative stress, it is an active participant in the pathogenesis of major chronic diseases, most notably atherosclerosis. Its well-defined structure and pro-inflammatory activities make it a valuable biomarker and a compelling target for therapeutic intervention. The analytical methods detailed in this guide, centered on LC-MS/MS, provide the necessary specificity and sensitivity for its robust quantification in complex biological samples, empowering researchers and drug developers to further elucidate its roles and develop novel treatments.

References

- 1. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. PC(16:0/5:0(Cho)) | C29H56NO9P | CID 23557187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. imrpress.com [imrpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. PCSK9 and Atherosclerosis - Lipids and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine and its Pivotal Role in Membrane Stability

This technical guide delves into the molecular intricacies of 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine (PChcPC), a novel sterol-modified phospholipid, and its significant implications for membrane bilayer stability. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of PChcPC's structure, its hypothesized mechanism of action, and robust experimental protocols for validating its role in enhancing membrane integrity and functionality.

Introduction: A Hybrid Lipid Poised for Innovation

Biological membranes are dynamic, complex structures fundamental to cellular life. Their stability and fluidity, largely dictated by their lipid composition, are crucial for a myriad of cellular processes. While the roles of individual phospholipids and cholesterol in maintaining membrane integrity are well-documented, the advent of hybrid lipid molecules, such as this compound, opens new avenues for research and therapeutic application. This sterol-modified phospholipid is engineered to combine the structural attributes of a glycerophospholipid with the membrane-ordering properties of cholesterol, offering unique potential in stabilizing lipid bilayers and enhancing the efficacy of liposome-mediated drug delivery systems[1].

Deconstructing the Molecule: A Trifecta of Stability

The unique properties of PChcPC arise from the synergistic interplay of its three primary components: the sn-1 palmitoyl chain, the sn-2 cholesterylcarbonyl group, and the sn-3 phosphocholine headgroup.

-

The sn-1 Palmitoyl Chain: The saturated 16-carbon palmitoyl group at the sn-1 position provides a straight, rigid acyl chain that promotes tight packing with neighboring lipids. This is a common feature in many naturally occurring phospholipids and contributes to the overall order and reduced permeability of the membrane.

-

The sn-3 Phosphocholine Headgroup: As one of the most common headgroups in eukaryotic cell membranes, phosphocholine is essential for maintaining the structural integrity and fluidity of the lipid bilayer[2][3][4]. Its zwitterionic nature at physiological pH contributes to the overall neutrality of the membrane surface and facilitates interactions with the aqueous environment.

-

The sn-2 Cholesterylcarbonyl Group: The Game Changer: The covalent attachment of a cholesterol moiety at the sn-2 position via a carbonyl linker is the defining feature of PChcPC. This design anchors the well-known membrane-stabilizing effects of cholesterol directly into the phospholipid backbone. Free cholesterol is known to modulate membrane fluidity in a temperature-dependent manner, increasing rigidity at higher temperatures and maintaining fluidity at lower temperatures[5][6]. By integrating cholesterol into the phospholipid structure, PChcPC is hypothesized to exert a more pronounced and localized ordering effect on the surrounding lipid acyl chains, thereby enhancing the mechanical strength and reducing the permeability of the membrane[7][8][9].

Diagram of PChcPC's Hypothesized Integration into a Lipid Bilayer

Caption: PChcPC's integration within a phospholipid monolayer, showcasing its ordering effect.

The Mechanism of Membrane Stabilization: A Deeper Dive

The incorporation of PChcPC into a lipid bilayer is predicted to enhance membrane stability through several key mechanisms, primarily driven by the attached cholesteryl group:

-

Increased Acyl Chain Ordering: The rigid, planar steroid ring of the cholesteryl moiety restricts the rotational freedom of adjacent phospholipid acyl chains. This "ordering effect" leads to a more tightly packed and less fluid membrane state, often referred to as the liquid-ordered (Lo) phase. This increased order enhances the mechanical resilience of the membrane[7][10].

-

Reduced Membrane Permeability: The tighter packing of lipid acyl chains induced by PChcPC creates a more formidable barrier to the passive diffusion of small molecules and ions across the membrane. This is a critical factor for maintaining cellular homeostasis and for the effective encapsulation of therapeutic agents within liposomes[9].

-

Modulation of Membrane Thickness: The presence of the bulky cholesteryl group is expected to increase the overall thickness of the lipid bilayer. This alteration in a fundamental biophysical property can have significant downstream effects on the function of embedded membrane proteins[11].

-

Enhanced Liposome Stability: In the context of drug delivery, the inclusion of PChcPC in liposomal formulations is anticipated to improve their stability in circulation. By reducing membrane fluidity and permeability, PChcPC can minimize the premature leakage of encapsulated drugs, leading to more targeted and effective delivery[1].

Experimental Validation: A Framework for Investigation

While direct experimental data on PChcPC is limited, its effects on membrane stability can be rigorously investigated using a suite of established biophysical techniques. The following protocols provide a self-validating system for characterizing the impact of PChcPC on model membranes.

Liposome Preparation and Characterization

The foundational step for in vitro analysis is the preparation of liposomes with varying molar percentages of PChcPC.

Protocol:

-

Lipid Film Hydration:

-

Prepare lipid mixtures in chloroform, including a base phospholipid (e.g., POPC) and varying concentrations of PChcPC (0 mol%, 5 mol%, 10 mol%, 20 mol%).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a suitable buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipid mixture.

-

-

Vesicle Sizing:

-

Subject the resulting multilamellar vesicles (MLVs) to freeze-thaw cycles to improve lamellarity.

-

Extrude the MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

-

-

Characterization:

-

Determine the size distribution and zeta potential of the LUVs using Dynamic Light Scattering (DLS).

-

Diagram of Liposome Preparation Workflow

Caption: Workflow for the preparation and characterization of unilamellar liposomes.

Assessing Membrane Fluidity with Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer, providing a direct indication of membrane fluidity.

Protocol:

-

Probe Incorporation:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the prepared LUVs.

-

-

Anisotropy Measurement:

-

Measure the steady-state fluorescence anisotropy of DPH at a controlled temperature using a fluorometer equipped with polarizers.

-

An increase in anisotropy corresponds to a decrease in membrane fluidity.

-

-

Data Analysis:

-

Compare the anisotropy values for liposomes with and without PChcPC.

-

Expected Outcome: A dose-dependent increase in fluorescence anisotropy with increasing concentrations of PChcPC, indicating a reduction in membrane fluidity.

Determining Phase Transition Temperature using Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with the phase transition of lipids from a gel state to a liquid-crystalline state. The phase transition temperature (Tm) is a key indicator of membrane stability.

Protocol:

-

Sample Preparation:

-

Prepare concentrated samples of MLVs with varying PChcPC content.

-

-

DSC Analysis:

-

Scan the samples over a relevant temperature range.

-

The peak of the endothermic transition corresponds to the Tm.

-

-

Data Analysis:

-

Observe shifts in the Tm and changes in the peak broadening.

-

Expected Outcome: The incorporation of PChcPC is expected to broaden and potentially shift the phase transition to a higher temperature, characteristic of the formation of a liquid-ordered phase.

Quantifying Permeability with a Calcein Leakage Assay

This assay measures the release of a self-quenching fluorescent dye from the liposomes, providing a quantitative measure of membrane permeability.

Protocol:

-

Dye Encapsulation:

-

Hydrate the lipid films with a solution containing a high concentration of calcein.

-

Remove unencapsulated calcein by size-exclusion chromatography.

-

-

Leakage Measurement:

-

Monitor the increase in fluorescence over time as calcein leaks out of the liposomes and its self-quenching is relieved.

-

Induce complete leakage at the end of the experiment by adding a detergent (e.g., Triton X-100) to determine the maximum fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of calcein leakage as a function of time for different PChcPC concentrations.

-

Expected Outcome: Liposomes containing PChcPC will exhibit a significantly lower rate of calcein leakage compared to control liposomes, demonstrating reduced membrane permeability.

Table 1: Summary of Expected Experimental Outcomes

| Experimental Technique | Parameter Measured | Expected Effect of PChcPC | Implication for Membrane Stability |

| Dynamic Light Scattering | Vesicle Size & Zeta Potential | Minimal change in size and potential | Confirms consistent liposome formation |

| Fluorescence Anisotropy | Membrane Fluidity | Increased anisotropy | Decreased fluidity, increased order |

| Differential Scanning Calorimetry | Phase Transition Temperature (Tm) | Broadening of the phase transition | Formation of a liquid-ordered phase |

| Calcein Leakage Assay | Membrane Permeability | Decreased leakage rate | Reduced permeability, enhanced barrier function |

Applications and Future Directions

The unique properties of this compound position it as a valuable tool in several areas of research and development:

-

Drug Delivery: PChcPC's ability to enhance liposome stability and reduce drug leakage makes it an attractive component for advanced drug delivery systems, particularly for highly permeable drugs or for achieving sustained release profiles.

-

Membrane Protein Studies: The creation of highly stable model membranes incorporating PChcPC can provide a robust environment for the reconstitution and functional study of membrane proteins[12].

-

Biophysical Research: PChcPC serves as an excellent model lipid for studying the fundamental interactions between cholesterol and phospholipids and their collective influence on the physical properties of biological membranes[13].

Further research should focus on the synthesis of PChcPC analogs with different acyl chains and linkers to fine-tune its membrane-stabilizing properties for specific applications. Additionally, molecular dynamics simulations could provide atomistic insights into the precise interactions of PChcPC within a lipid bilayer, complementing experimental findings[9][14].

Conclusion

This compound represents a sophisticated approach to lipid engineering, offering a novel means to enhance membrane stability. By covalently linking a cholesterol moiety to a phospholipid backbone, PChcPC provides a powerful tool for modulating the biophysical properties of lipid bilayers. The experimental framework outlined in this guide offers a clear path to validating its hypothesized role and unlocking its full potential in drug delivery, membrane biophysics, and beyond. As our understanding of the intricate dance of lipids within cellular membranes continues to grow, so too will the applications for innovative molecules like PChcPC.

References

- 1. This compound | illuminated Cell [illuminatedcell.com]

- 2. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. LabXchange [labxchange.org]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. Cholesterol in the Cell Membrane | Overview, Function & Structure - Lesson | Study.com [study.com]

- 9. mdpi.com [mdpi.com]

- 10. Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. A novel high-throughput screen for identifying lipids that stabilise membrane proteins in detergent based solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biophysical properties of lipids and dynamic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 1-Palmitoyl-2-cholesterylcarbonoyl-sn-glycero-3-phosphocholine (PCCPC), a specialized phospholipid of significant interest in drug delivery and membrane biophysics. As a hybrid molecule combining a traditional phospholipid backbone with a cholesterol moiety, its solubility profile is unique and critical to understand for successful formulation and application. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Unique Molecular Architecture of PCCPC